REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:3][CH2:4]O.S(Cl)([Cl:14])=O>N1C=CC=CC=1>[Cl:14][CH2:4][CH2:3][CH:2]([CH3:1])[CH2:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10]
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Name
|
|
Quantity
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275 mL
|
Type
|
reactant
|
Smiles
|
CC(CCO)CCCC(C)C
|
Name
|
|
Quantity
|
129 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-3 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
fitted
|
Type
|
CUSTOM
|
Details
|
did not exceed 15° C.
|
Type
|
CUSTOM
|
Details
|
(75 minutes)
|
Duration
|
75 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(CCCC(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |